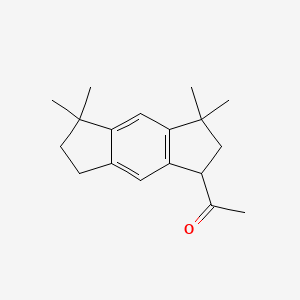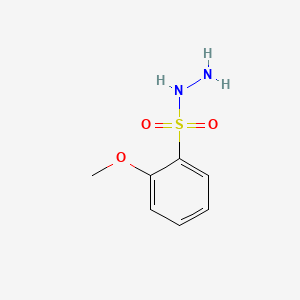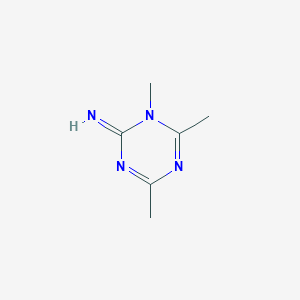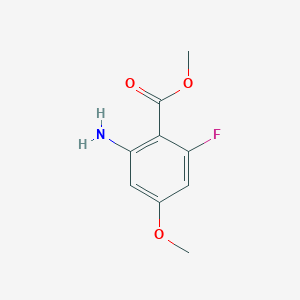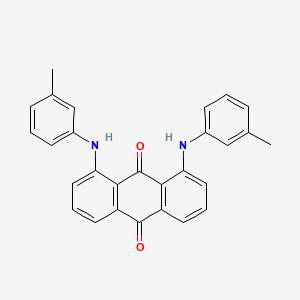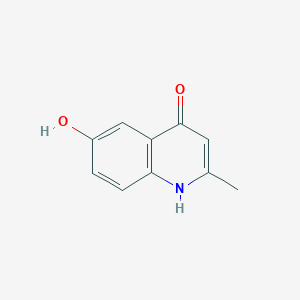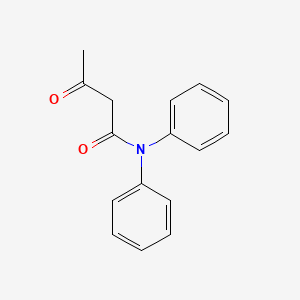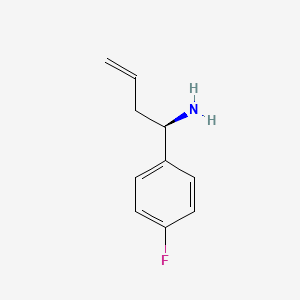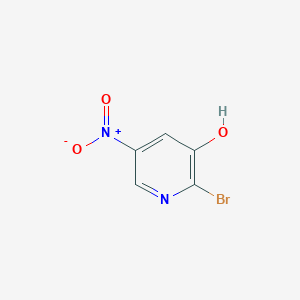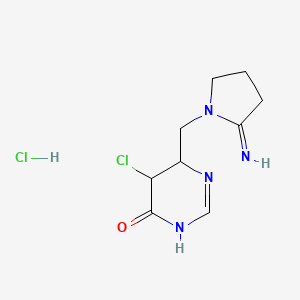
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3h)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride is a synthetic compound known for its role as a thymidine phosphorylase inhibitor. It is often used in combination with other compounds for its antineoplastic properties, particularly in the treatment of various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride typically involves the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-iminopyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with other nucleophiles.
Oxidation and reduction: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include organolithium compounds and other nucleophiles.
Oxidation and reduction: These reactions often require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-((2-iminopyrrolidin-1-yl)methyl)-5,6-dihydropyrimidin-4(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting thymidine phosphorylase, an enzyme involved in DNA synthesis.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by inhibiting thymidine phosphorylase, an enzyme that plays a crucial role in the pyrimidine salvage pathway. By inhibiting this enzyme, the compound disrupts DNA synthesis in rapidly dividing cancer cells, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C9H14Cl2N4O |
|---|---|
Molekulargewicht |
265.14 g/mol |
IUPAC-Name |
5-chloro-4-[(2-iminopyrrolidin-1-yl)methyl]-4,5-dihydro-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C9H13ClN4O.ClH/c10-8-6(12-5-13-9(8)15)4-14-3-1-2-7(14)11;/h5-6,8,11H,1-4H2,(H,12,13,15);1H |
InChI-Schlüssel |
ZBBCMGLWMUKEJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC=N2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



